Granisetron - 124998-65-8

Granisetron

Catalog Number: EVT-1177503
CAS Number: 124998-65-8
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Granisetron is an indazole derivative with antiemetic properties. As a selective serotonin receptor antagonist, granisetron competitively blocks the action of serotonin at 5-hydroxytryptamine3 (5-HT3) receptors, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
The serotonin type 3 (5-HT3) receptor antagonists are potent antiemetics used for prevention of postsurgical or chemotherapy induced nausea and vomiting and for some agents as therapy of diarrhea-predominant irritable bowel syndrome. The 5-HT3 receptor antagonists are associated with a low rate of transient serum enzyme elevations during therapy, but have been only rarely implicated in cases of clinically apparent liver injury.
Granisetron is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 1-methyl-1H-indazole-3-carboxylic acid with the primary amino group of (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. A selective 5-HT3 receptor antagonist, it is used (generally as the monohydrochloride salt) to manage nausea and vomiting caused by cancer chemotherapy and radiotherapy, and to prevent and treat postoperative nausea and vomiting. It has a role as a serotonergic antagonist and an antiemetic. It is a member of indazoles, a monocarboxylic acid amide and a tertiary amino compound.
Source

Granisetron is synthetically produced and does not occur naturally. Its development was aimed at providing a more effective treatment option for patients experiencing chemotherapy-induced nausea and vomiting.

Synthesis Analysis

The synthesis of granisetron involves several key steps, primarily focusing on the construction of its indazole core followed by functionalization.

  1. Starting Materials: The synthesis typically begins with l-methylindazole-3-carboxylic acid chloride.
  2. Methylation: Methylation of the indazole nitrogen is performed using sodium hydride and methyl iodide, which can occur either before or after cyclization depending on the desired purity and yield.
  3. Cyclization: The cyclization reaction involves the reaction of the methylated intermediate with endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane in a protic solvent such as methanol or an alcohol mixture, often in the presence of hydrochloric acid at temperatures ranging from 10°C to 40°C. This step is critical as it influences the yield and purity of granisetron due to potential demethylation reactions if not controlled properly .
  4. Purification: After synthesis, granisetron is purified through crystallization processes, which may involve adjusting pH levels and using solvents like ethyl acetate for extraction.
Molecular Structure Analysis

Granisetron has a complex molecular structure characterized by its indazole core and bicyclic amine system. Its chemical formula is C18H24N4O, and it has a molecular weight of approximately 304.41 g/mol.

Structural Features

  • Indazole Ring: The structure features an indazole moiety that plays a crucial role in its receptor binding affinity.
  • Bicyclic Amine: The bicyclic portion contributes to its pharmacological activity as a 5-HT3 antagonist.
  • Stereochemistry: Granisetron exists as a single stereoisomer, which is essential for its biological activity.

Spectroscopic Data

Granisetron's structure can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Chemical shifts provide insights into the environment of hydrogen atoms within the molecule.
  • Mass Spectrometry: Used to confirm molecular weight and structural integrity.
Chemical Reactions Analysis

Granisetron undergoes several chemical reactions during its synthesis:

  1. Alkylation Reactions: The initial N-methylation step involves nucleophilic substitution where methyl iodide acts as an alkylating agent.
  2. Cyclization Reactions: The formation of granisetron from its precursors involves cyclization that can be influenced by reaction time and conditions, affecting yield and purity.
  3. Demethylation Risks: Extended reaction times can lead to unwanted demethylated by-products, necessitating additional purification steps .
Mechanism of Action

Granisetron functions by selectively blocking the 5-hydroxytryptamine type 3 receptors located in the central nervous system and gastrointestinal tract. This action prevents the binding of serotonin, a key neurotransmitter involved in triggering nausea and vomiting.

Pharmacodynamics

  • Granisetron exhibits high affinity for 5-HT3 receptors, which mediates its antiemetic effects.
  • It does not significantly affect other serotonin receptor subtypes, minimizing side effects related to broader serotonin modulation.

Clinical Efficacy

Clinical studies have demonstrated that granisetron effectively reduces nausea and vomiting in patients undergoing chemotherapy or surgery, showcasing its role as a critical therapeutic agent in oncology .

Physical and Chemical Properties Analysis

Granisetron possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in methanol, slightly soluble in water, which affects formulation strategies for delivery.
  • Stability: Stable under normal conditions but sensitive to light; therefore, storage conditions must be controlled to maintain efficacy.

Relevant Data

  • Melting Point: Approximately 180°C.
  • pH Range: Formulations are typically buffered to maintain stability within physiological pH ranges.
Applications

Granisetron has significant applications in medical science:

  1. Clinical Use: Primarily used as an antiemetic for patients receiving chemotherapy or undergoing surgical procedures.
  2. Research Applications: Investigated for potential uses beyond nausea control, including studies on gastrointestinal motility disorders.
  3. Radiolabeling Studies: Used in positron emission tomography (PET) studies to explore receptor binding dynamics .
Pharmacological Foundations of Granisetron

Structural Characterization and Molecular Properties

Granisetron (chemical name: 1-methyl-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide) is a carbazole derivative with the molecular formula C₁₈H₂₄N₄O and a molecular weight of 312.41 g/mol [7]. Its structure features an indazole ring linked to a bridged azabicyclic moiety (granatane core), conferring rigidity and stereospecificity critical for receptor binding. The tertiary amine group (pKa = 9.6) protonates under physiological conditions, enabling electrostatic interactions with the 5-hydroxytryptamine type 3 (5-HT₃) receptor [1]. X-ray crystallography confirms that the (1S,5R) stereoisomer is the biologically active form, optimizing complementarity with the receptor’s binding pocket [7].

  • Table 1: Key Molecular Properties of Granisetron
    PropertyValue
    Molecular FormulaC₁₈H₂₄N₄O
    Molecular Weight312.41 g/mol
    Ionization State (pH 7.4)Protonated tertiary amine
    Active Stereoisomer(1S,5R) configuration
    LogP (Octanol-Water)2.8 (moderate lipophilicity)

Selective 5-HT₃ Receptor Antagonism: Binding Affinity and Specificity

Granisetron competitively inhibits serotonin binding at 5-HT₃ receptors, which are ligand-gated ion channels predominantly located in vagal afferent neurons and the chemoreceptor trigger zone. Its binding affinity (Kᵢ = 0.24–0.3 nM) exceeds that of serotonin (5-HT) by >10,000-fold, reflecting subnanomolar potency [1] [4]. Mutagenesis studies identify critical receptor residues for binding:

  • Trp183: Forms a cation-π interaction with granisetron’s protonated amine [1] [8].
  • Glu129: Stabilizes binding via electrostatic forces; alanine substitution abolishes antagonism [8].
  • Tyr234 and Trp90: Participate in π-stacking with the indazole ring [1].

Homology modeling reveals three binding orientations (Models A, B, C), with Model B predominating: the azabicyclic ring occupies a pocket between Trp183 and Tyr234, while the indazole moiety interacts with Phe226 and Trp90 [8]. This specificity minimizes off-target effects; granisetron shows negligible affinity for 5-HT₁, dopamine D₂, or histamine H₁ receptors (<1% binding at 1 μM) [4].

Pharmacokinetic Dynamics: Absorption, Distribution, Metabolism, and Elimination

Absorption

Granisetron’s bioavailability varies by route:

  • Oral: ~60% (rapid absorption; Tₘₐₓ = 2–3 hours) [4] [5].
  • Transdermal: Continuous delivery over 7 days; Cₘₐₓ reached at 48 hours (2.6 ng/mL) [5].
  • Intravenous: Immediate peak plasma concentration.

Food does not alter oral absorption kinetics, but transdermal absorption is influenced by skin characteristics (e.g., stratum corneum thickness) [5].

Distribution

Granisetron distributes widely (volume of distribution = 2.5–3.5 L/kg), crossing the blood-brain barrier to inhibit central 5-HT₃ receptors. Plasma protein binding is 65% [4] [5]. Tissue concentrations are highest in the liver, kidneys, and intestines.

Metabolism

Hepatic cytochrome P450 enzymes drive metabolism:

  • CYP1A1: Primary enzyme (69% of metabolism), catalyzing 7-hydroxylation to 7-hydroxy-granisetron [9].
  • CYP3A4: Minor role (5% of metabolism), mediating N-demethylation [4] [9].
  • Table 2: Metabolic Pathways of Granisetron
    EnzymeReactionMetaboliteActivity
    CYP1A1Aromatic hydroxylation7-hydroxy-granisetronInactive
    CYP3A4N-demethylation9-desmethyl-granisetronWeakly active

Genetic polymorphisms significantly impact clearance:

  • CYP1A1*2A carriers: 30% higher clearance and reduced area under the curve [2] [9].
  • CYP3A5*3 homozygotes: 25% lower clearance and increased area under the curve [2].Inducers (e.g., tobacco smoke) elevate CYP1A1 activity, reducing granisetron exposure by 35–70% in smokers [9].

Elimination

Renal excretion accounts for 12% of unchanged drug, while fecal elimination predominates (45%) [4]. Metabolites undergo glucuronidation before excretion. The elimination half-life is 4–6 hours for intravenous formulations and 40 hours for transdermal systems [4] [5].

Pharmacodynamic Interactions: Synergy With Dexamethasone and Neurokinin-1 Antagonists

Granisetron synergizes with dexamethasone and neurokinin-1 (NK-1) antagonists to enhance antiemetic efficacy, particularly against delayed-phase emesis (24–120 hours post-chemotherapy):

Dexamethasone Synergy

  • Mechanism: Dexamethasone potentiates granisetron by inhibiting prostaglandin synthesis and reducing 5-HT release from intestinal enterochromaffin cells [6] [10].
  • Efficacy: Ferret models show a 75% reduction in cisplatin-induced emesis with granisetron-dexamethasone combination versus 45% with granisetron alone [6]. Human studies report a 20–30% increase in complete response rates during delayed-phase emesis [10].

NK-1 Antagonist Synergy

  • Mechanism: NK-1 antagonists (e.g., aprepitant) block substance P signaling in the nucleus tractus solitarius, complementing granisetron’s peripheral 5-HT₃ inhibition [10].
  • Clinical Outcomes: Triple therapy (granisetron + dexamethasone + NK-1 antagonist) increases complete response rates by 10–15% in acute emesis and 20–30% in delayed emesis over dual therapy [10]. Efficacy is sustained over six chemotherapy cycles, doubling the likelihood of complete protection [10].

  • Table 3: Synergistic Effects in Chemotherapy-Induced Nausea and Vomiting (CINV) Control

    RegimenAcute CINV Control (%)Delayed CINV Control (%)
    Granisetron alone50–6020–30
    Granisetron + Dexamethasone65–8040–50
    Granisetron + Dexamethasone + NK-175–9060–80

This synergy addresses limitations of monotherapy, where 40% of patients experience delayed emesis despite acute-phase control [10].

Properties

CAS Number

124998-65-8

Product Name

Granisetron

IUPAC Name

1-methyl-N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+

InChI Key

MFWNKCLOYSRHCJ-AGUYFDCRSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.